molecular formula C4H5NS B12973717 Thiophen-2(5h)-imine

Thiophen-2(5h)-imine

Cat. No.: B12973717
M. Wt: 99.16 g/mol
InChI Key: IZMMAJINAROYPF-UHFFFAOYSA-N
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Description

Thiophen-2(5H)-imine is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. It is a derivative of thiophene, which is known for its aromatic properties and wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-2(5H)-imine can be synthesized through various methods, including multicomponent reactions and cyclization processes. One common method involves the reaction of homocysteine with isonitrile and ketone, forming dihydro-3H-thiophen-2-ones as intermediates . Another method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables the synthesis of thiophenes via cleavage of multiple C-H bonds .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provides a variety of substituted thiophenes in good yields .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2(5H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophen-2(5H)-imine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thiophen-2(5H)-imine involves its interaction with molecular targets and pathways. It can act as an inhibitor of various enzymes and receptors, modulating biological processes. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophen-2(5H)-imine is unique due to its specific imine functional group, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2H-thiophen-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMMAJINAROYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=N)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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